Methyl 3-(cyclopropylamino)-2-methylpropanoate
Overview
Description
Methyl 3-(cyclopropylamino)-2-methylpropanoate is an organic compound with the molecular formula C8H15NO2 It is a derivative of propanoic acid and contains a cyclopropylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(cyclopropylamino)-2-methylpropanoate typically involves the reaction of cyclopropylamine with methyl 3-bromo-2-methylpropanoate. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can handle large volumes of reactants. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(cyclopropylamino)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted amines or amides.
Scientific Research Applications
Methyl 3-(cyclopropylamino)-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of cyclopropylamino groups on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(cyclopropylamino)-2-methylpropanoate involves its interaction with specific molecular targets. The cyclopropylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active amine, which can then interact with various enzymes and receptors in biological systems.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(cyclopropylamino)propanoate
- Methyl 2-(cyclopropylamino)propanoate
- Ethyl 3-(cyclopropylamino)-2-methylpropanoate
Uniqueness
Methyl 3-(cyclopropylamino)-2-methylpropanoate is unique due to the presence of both a cyclopropylamino group and a methyl group on the propanoate backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
Methyl 3-(cyclopropylamino)-2-methylpropanoate is an organic compound with significant potential in various biological applications. Its structure, characterized by a cyclopropylamino group attached to a branched propanoate, suggests diverse biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula: C₈H₁₅NO₂
- Molecular Weight: 157.21 g/mol
- Structure: The compound features an ester functional group, which enhances its reactivity and potential for biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction: Similar compounds have demonstrated the ability to interact with various biological receptors through hydrogen bonding and dipole interactions, influencing cellular signaling pathways.
- Enzyme Modulation: The compound may act as a ligand for specific enzymes, altering their activity and impacting metabolic pathways. For instance, it could interact with cytochrome P450 enzymes, which are crucial for drug metabolism.
Biological Activities
This compound has shown promise in several areas:
- Neuroactive Properties: The compound is being investigated for its neuroactive effects, potentially contributing to treatments for neurodegenerative diseases such as Parkinson's and Alzheimer's .
- Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
- Antitumor Effects: There is interest in its potential as an anticancer agent due to structural similarities with other known anticancer compounds.
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Effects
A study focusing on the neuroprotective properties of this compound indicated that the compound could modulate neuroinflammatory responses. In vitro experiments demonstrated a reduction in pro-inflammatory cytokines when neuronal cells were treated with this compound, suggesting its potential utility in managing neurodegenerative conditions .
Pharmacokinetics
Pharmacokinetic studies of structurally similar compounds have shown promising bioavailability and stability under physiological conditions. This compound is expected to exhibit similar characteristics, which would enhance its therapeutic applicability.
Future Directions
Further research is needed to elucidate the specific biological mechanisms and therapeutic potential of this compound. Key areas for future investigation include:
- In Vivo Studies: Conducting animal model studies to assess the efficacy and safety profile.
- Mechanistic Studies: Detailed investigations into the molecular interactions at play.
- Formulation Development: Exploring various formulations to optimize delivery and bioavailability.
Properties
IUPAC Name |
methyl 3-(cyclopropylamino)-2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6(8(10)11-2)5-9-7-3-4-7/h6-7,9H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHAAIMCXBARGQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1CC1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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